molecular formula C17H17N3O3S B5750083 N-(3-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

N-(3-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B5750083
M. Wt: 343.4 g/mol
InChI Key: ULYXVHKJDJVGFJ-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyanophenyl group, a sulfonylamino group, and an acetamide moiety. Its molecular formula is C17H18N2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves multiple steps. One common method includes the reaction of 3-cyanophenylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or acetamides.

Scientific Research Applications

N-(3-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonylamino group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[(4-cyanophenyl)methyl]amino}phenyl)acetamide
  • N-(4-{[(3-cyanophenyl)amino]methyl}phenyl)acetamide

Uniqueness

N-(3-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-13-6-8-16(9-7-13)24(22,23)20(2)12-17(21)19-15-5-3-4-14(10-15)11-18/h3-10H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYXVHKJDJVGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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